

Application Notes and Protocols for U-73122

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Compound of Interest		
Compound Name:	U-73122	
Cat. No.:	B1663579	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **U-73122** is a widely used aminosteroid compound primarily known as a potent inhibitor of phospholipase C (PLC).[1][2] It is a valuable pharmacological tool for investigating signal transduction pathways that involve G-protein-mediated PLC activation.[1][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] By inhibiting this step, **U-73122** effectively blocks the subsequent IP3-mediated release of intracellular calcium (Ca2+) and DAG-mediated activation of protein kinase C (PKC).[1][3]

These application notes provide detailed protocols for the proper dissolution, storage, and experimental use of **U-73122**. Critical considerations regarding its stability and potential off-target effects are also discussed to ensure accurate experimental design and interpretation.

Chemical and Physical Properties

Property	Value	
Molecular Formula	C29H40N2O3[3]	
Molecular Weight	464.7 g/mol [3]	
CAS Number	112648-68-7[3]	
Appearance	Off-white or crystalline solid[4][5]	
Purity	≥95-99%[4][5]	



Solubility and Stock Solution Preparation

The solubility of **U-73122** is highly dependent on the solvent and its purity. The presence of moisture can significantly reduce its solubility, particularly in DMSO.[1] Therefore, the use of fresh, anhydrous solvents is strongly recommended.

Table 1: Solubility of U-73122 in Common Solvents

Solvent	Concentration	Notes	
DMSO	Up to 93 mg/mL (200.15 mM) [1]	Solubility is significantly reduced by moisture.[1] Other sources report 0.5-2.6 mg/mL. [3][4][5]	
Chloroform	3-10 mg/mL[3]	-	
Methylene Chloride	Soluble[4]	Concentration not specified.	
Dimethyl Formamide	~3.3 mg/mL[5]	-	
Ethanol	Up to 5 mg/mL (with heating)	Solubility is limited at room temperature (~0.5-1 mg/mL). [4][5] May require 24 hours to fully dissolve.[5]	
Water	Insoluble[3]	Sparingly soluble in aqueous buffers.[5]	

Protocol 1: Preparation of High-Concentration Stock Solution

- For maximum solubility, use fresh, anhydrous DMSO.
- Weigh the required amount of **U-73122** powder in a suitable tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).



- Vortex thoroughly until the solid is completely dissolved. Gentle heating can aid dissolution.
- Critical Note: Solutions in DMSO and ethanol are reported to be unstable. It is best to prepare them immediately before use.[4] If storage is necessary, follow the guidelines in Table 2.

Protocol 2: Preparation for Aqueous Biological Systems

U-73122 is not soluble in aqueous media.[3][5] Therefore, stock solutions in organic solvents must be diluted into the final aqueous buffer or cell culture medium immediately before the experiment.

- Prepare a concentrated stock solution in anhydrous DMSO or ethanol as described in Protocol 1.
- Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
- Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[5] Typically, the final solvent concentration should be kept below 0.5%.

Storage and Stability

Proper storage is critical to maintain the activity of **U-73122**. The stability of the compound differs between its solid form and when in solution.

Table 2: Recommended Storage and Stability Conditions



Form	Temperature	Duration	Notes
Solid (Powder)	Room Temperature	≥ 4 years[5]	Some suppliers recommend -20°C for long-term storage (3 years).[1]
Stock Solution	-20°C	1-2 months[1][4]	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Stock Solution	-80°C	Up to 1 year[1]	Provides longer-term stability for solutions.
Aqueous Solution	On Ice (2-8°C)	Use within 12 hours[5]	Fresh preparations are strongly recommended for each experiment.[5]

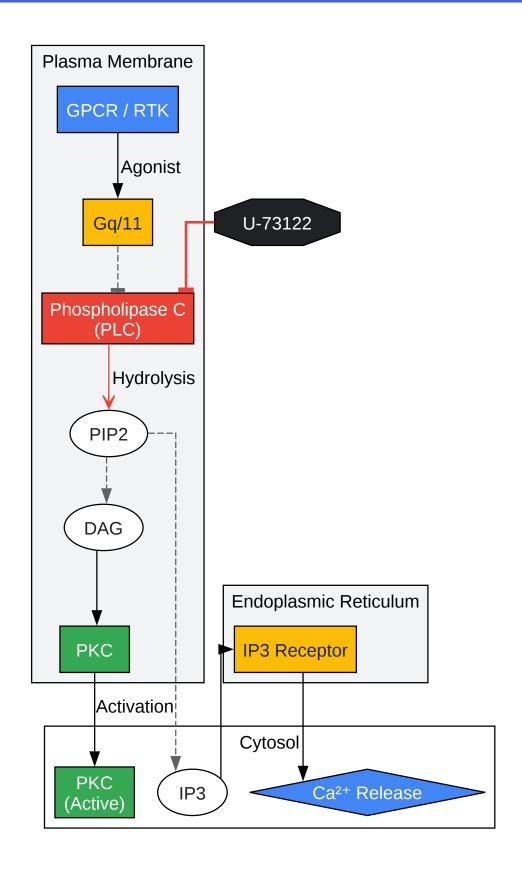
Stability Alert:

- Color Change: Discard any solutions that have turned pink, as this indicates degradation and loss of inhibitory activity.[4]
- Reactivity in Media: U-73122 contains a reactive maleimide group that can conjugate with
 nucleophiles like glutamine and proteins (e.g., albumin) in cell culture medium.[6] This can
 significantly reduce its effective concentration, with a reported half-life as short as 18-30
 minutes in complete medium.[6] This reactivity should be considered when designing
 experiments, especially those with long incubation times.

Mechanism of Action & Signaling Pathway

U-73122 is classically defined by its inhibition of phospholipase C (PLC). Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺. DAG remains in the membrane to activate protein kinase C (PKC). **U-73122** blocks the generation of both IP3 and DAG.[1][3]





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Caption: Canonical PLC signaling pathway inhibited by U-73122.



Important Experimental Considerations & Off-Target Effects

While widely used as a PLC inhibitor, researchers must be aware that **U-73122** has several documented off-target and PLC-independent effects. These can confound data interpretation if not properly controlled for.

- Direct Ca²⁺ Release: U-73122 can itself cause the release of Ca²⁺ from intracellular stores, independent of PLC inhibition.[7][8]
- Ion Channel Modulation: It has been shown to directly activate TRPM4 and inhibit TRPM3 channels.[9]
- Sarcoplasmic Reticulum Ca²⁺ Pump Inhibition: In smooth muscle cells, U-73122 was found to inhibit the SR Ca²⁺ pump, which could deplete stores and indirectly reduce Ca²⁺ release.
 [10]
- PLC Activation: Paradoxically, in certain cell-free assays, **U-73122** has been observed to activate specific PLC isozymes.[11]

To account for these effects, it is highly recommended to use the structurally related but inactive analog, U-73343, as a negative control in experiments.[10]

Experimental ProtocolsProtocol 3: General Protocol for Inhibiting PLC in Cell

Culture

This protocol provides a general workflow for using **U-73122** to determine if a cellular response is PLC-dependent.

- Cell Preparation: Plate and culture cells to the desired confluency according to standard protocols for your cell line.
- Prepare Reagents:

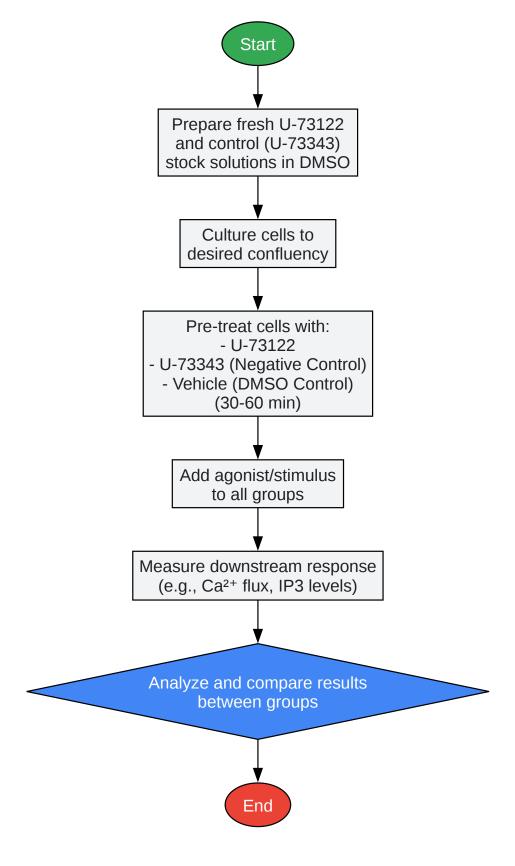


- Prepare a fresh stock solution of U-73122 (and U-73343 as a negative control) in anhydrous DMSO.
- Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 μM).[1] Also prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium with U-73343).

Pre-incubation:

- Remove the existing medium from the cells and replace it with the medium containing U-73122, U-73343, or the vehicle control.
- Pre-incubate the cells for 30-60 minutes at 37°C.[2][12] The optimal time may need to be determined empirically.
- Stimulation: Add the agonist or stimulus of interest directly to the wells and incubate for the desired period.
- Assay: Measure the downstream endpoint. This could include:
 - Intracellular calcium imaging using fluorescent indicators (e.g., Fura-2).
 - Quantification of IP3 or DAG levels.
 - Western blot analysis of downstream protein phosphorylation.
 - Gene expression analysis.





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Caption: General experimental workflow for using **U-73122**.



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